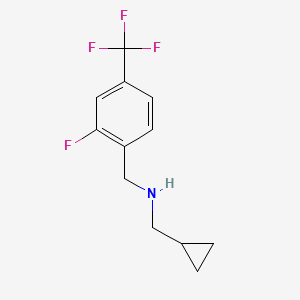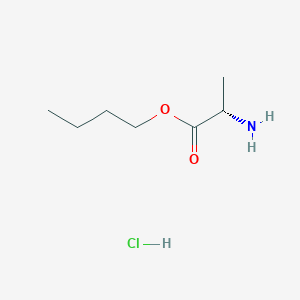![molecular formula C10H18O B8229806 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol](/img/structure/B8229806.png)
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol is a unique organic compound characterized by its bicyclo[1.1.1]pentane core structure. This compound is notable for its highly strained bicyclic framework, which imparts distinctive chemical properties and reactivity. The presence of the bicyclo[1.1.1]pentane moiety makes it an interesting subject of study in organic chemistry and materials science .
Métodos De Preparación
The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common synthetic route includes the radical addition onto [1.1.1]propellane, followed by strain-released C1–C3 bond cleavage to generate a bicyclo[1.1.1]pentyl radical, which is then trapped by an appropriate acceptor . Industrial production methods may involve similar strategies but optimized for large-scale synthesis, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a valuable probe for studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic properties and as a scaffold for drug development.
Mecanismo De Acción
The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol involves its interaction with molecular targets through its highly strained bicyclic structure. This strain energy facilitates various chemical transformations and interactions with biological molecules. The compound’s reactivity is influenced by the transannular communication within the bicyclo[1.1.1]pentane core, directing its chemical behavior .
Comparación Con Compuestos Similares
1-{Bicyclo[1.1.1]pentan-1-yl}-2,2-dimethylpropan-1-ol can be compared with other bicyclic compounds such as:
Bicyclo[1.1.0]butyl derivatives: These compounds share a similar strained bicyclic structure but differ in their chemical reactivity and applications.
[1.1.1]Propellane derivatives: These compounds are precursors to bicyclo[1.1.1]pentane derivatives and exhibit unique reactivity due to their highly strained nature.
The uniqueness of 1-{Bicyclo[111]pentan-1-yl}-2,2-dimethylpropan-1-ol lies in its specific combination of the bicyclo[11
Propiedades
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanyl)-2,2-dimethylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2,3)8(11)10-4-7(5-10)6-10/h7-8,11H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYNMPHDWHSQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C12CC(C1)C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4'-Chloro-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B8229761.png)
![4-[[3-(Pyrrolidin-1-ylmethyl)phenoxy]methyl]piperidine;dihydrochloride](/img/structure/B8229768.png)
![4-[3-(Piperidin-1-ylmethyl)phenoxy]butan-1-amine;dihydrochloride](/img/structure/B8229771.png)





